molecular formula C7H15NO B3158010 1-(Oxan-4-yl)ethan-1-amine CAS No. 854697-78-2

1-(Oxan-4-yl)ethan-1-amine

Cat. No. B3158010
M. Wt: 129.2 g/mol
InChI Key: WMPAKQDIADKRAQ-UHFFFAOYSA-N
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Description

1-(Oxan-4-yl)ethan-1-amine, also known as oxazolamine, is an organic compound that is commonly used in research laboratories. It is a versatile compound, used in a variety of experiments and scientific applications. Oxazolamine has been studied extensively, and is known to have a variety of biochemical and physiological effects.

Scientific Research Applications

  • Synthesis Techniques and Applications :

    • A novel three-component synthesis of ethanones, starting from propargyl amine, utilizes an amidation-coupling-cycloisomerization sequence, demonstrating the chemical versatility of amines in complex organic synthesis (Merkul & Müller, 2006).
    • Chiral 1,1-disubstituted ethane derivatives are constructed using a strategy involving the formation of dearomatizative vinylogous iminium ion species from ethanones and chiral primary amines, highlighting the role of amines in asymmetric synthesis (Xiao et al., 2017).
    • Recyclable tertiary amine-squaramide organocatalysts are designed for asymmetric synthesis of γ-nitrocarbonyl compounds, demonstrating amines' utility in catalysis and green chemistry (Kostenko, Kucherenko, & Zlotin, 2018).
  • Chemical Properties and Reactions :

    • The synthesis of amines from secondary and primary amides using a ruthenium-based catalyst highlights the transformational capabilities of amines in organic reactions (Núñez Magro, Eastham, & Cole-Hamilton, 2007).
    • A study on the mechanism of amine-catalyzed epoxidation of alkenes using Oxone reveals amines' dual role as phase transfer catalysts and activators, contributing to our understanding of amine chemistry (Aggarwal, Lopin, & Sandrinelli, 2003).
  • Applications in Material Science :

    • A metal-organic framework with Lewis basic triazole sites demonstrates turn-off sensing in the presence of organic amines, illustrating the potential application of amines in sensor technologies (Wang et al., 2022).

properties

IUPAC Name

1-(oxan-4-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6(8)7-2-4-9-5-3-7/h6-7H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPAKQDIADKRAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCOCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Oxan-4-yl)ethan-1-amine

CAS RN

854697-78-2
Record name 1-(oxan-4-yl)ethan-1-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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